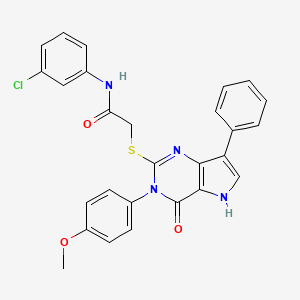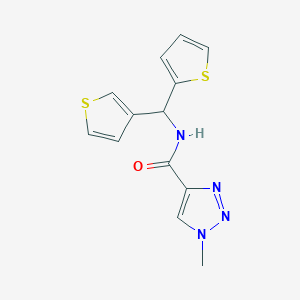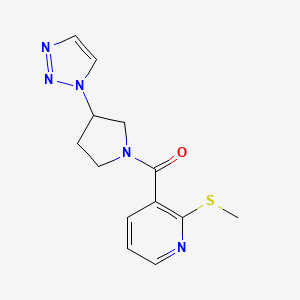![molecular formula C12H16ClN B2496334 (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2413848-39-0](/img/structure/B2496334.png)
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride” is a chemical compound of significant interest due to its unique structural characteristics. This compound exemplifies the broader category of azabicyclo compounds, which are known for their rigid frameworks and potential utility in various chemical and medicinal applications, excluding the context of drug use, dosage, or side effects.
Synthesis Analysis
The synthesis of azabicyclo compounds, including those with structures similar to "(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride,” has been reported through various methodologies. Techniques involve conjugate addition reactions, Eschenmoser coupling, and intramolecular cyclization to form the aziridine ring, showcasing the complexity and diversity in synthetic approaches to obtain these compounds with high specificity and yield (Hodgkinson et al., 1998).
Molecular Structure Analysis
The molecular structure of azabicyclo compounds is characterized by a rigid bicyclic framework that imposes conformational constraints on the molecule. This structural rigidity is crucial for the compound's reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are often employed to elucidate these complex structures, providing insights into the spatial arrangement of atoms and the stereochemistry of the molecule (Fraser & Swingle, 1970).
Aplicaciones Científicas De Investigación
Pharmacological Properties
Aromatase Inhibitor Activity : Some derivatives of 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones, which are structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride, have been found to be effective as aromatase inhibitors. These compounds are potential treatments for hormone-dependent diseases, particularly mammary carcinoma (Bidoit & Objois, 2008).
Synthesis and Aromatase Inhibitory Activity : The synthesis of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones and their testing for human placental aromatase inhibition shows potential for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).
Analgesic Agents
- Nonnarcotic Analgesic Agents : A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, closely related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, demonstrated significant analgesic potency, indicating their potential as nonnarcotic analgesic agents (Epstein et al., 1981).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Activities : Schiff base derivatives of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, have shown significant antibacterial and antifungal activities, indicating their potential in combating various microbial infections (Al-Masoudi et al., 2015).
Drug Synthesis and Chemistry
Synthesis of Derivatives : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives, which are structurally related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, has been reported, allowing access to a variety of substituted fused azetidines (Napolitano et al., 2009).
Synthesis of Bicyclic Amino Acid Derivatives : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized, showcasing the application in the synthesis of complex amino acid derivatives (Waldmann & Braun, 1991).
Propiedades
IUPAC Name |
(1S,6R)-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H/t11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODSMSAOMGRBD-MNMPKAIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@]1(C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)




![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)




![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)